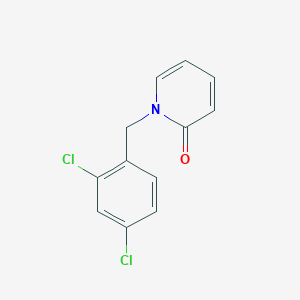

1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Description

1-(2,4-Dichlorobenzyl)-2(1H)-pyridinone is a heterocyclic compound featuring a 2(1H)-pyridinone core substituted with a 2,4-dichlorobenzyl group at the N1 position. The 2(1H)-pyridinone scaffold is pharmacologically significant due to its presence in bioactive molecules and drug candidates . The dichlorobenzyl substitution enhances lipophilicity and may influence binding affinity to biological targets, as seen in antifungal and antimicrobial agents . The compound’s molecular formula is C₁₂H₈Cl₂N₂O, with a molecular weight of 267.11 g/mol (calculated from substituent contributions). Structural analogs of this compound often vary in substituents on the pyridinone ring or the benzyl group, leading to diverse physicochemical and biological properties .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO/c13-10-5-4-9(11(14)7-10)8-15-6-2-1-3-12(15)16/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSSRVZMJYMSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridinone compounds, including 1-(2,4-dichlorobenzyl)-2(1H)-pyridinone, exhibit promising anticancer properties. Studies have shown that similar compounds can inhibit various kinases involved in cancer progression and inflammation. For instance, compounds with related structures have demonstrated cytotoxic effects against several cancer cell lines, including breast, lung, and liver cancers .

Case Study:

- A study identified a derivative with enhanced activity against glioblastoma cells when combined with small molecule inhibitors targeting specific signaling pathways . The compound's mechanism involves interaction with enzymes or receptors that regulate cancer cell proliferation.

Antiviral Properties

The compound has also been explored for its potential as an inhibitor of viral enzymes. Notably, it has shown efficacy against HIV integrase, which is essential for viral replication. Inhibition of this enzyme could lead to the development of new antiviral therapies.

Case Study:

- A derivative was evaluated for its inhibitory activity against HIV integrase, showing significant potential for further development in antiviral applications.

Chelating Agents

This compound has been studied for its ability to act as a chelating agent for various metal ions. This property is particularly relevant in environmental chemistry and materials science where metal ion removal or recovery is necessary.

Applications:

- Its chelation capabilities can be utilized in processes involving the extraction of actinides like plutonium and uranium from contaminated environments.

Environmental Chemistry Applications

The compound's ability to interact with metal ions makes it suitable for applications in environmental remediation. The chelating properties can facilitate the removal of heavy metals from wastewater or contaminated soils.

Data Summary Table

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Chlorine vs. Other Halogens : Bromine or fluorine substitutions (e.g., 5-fluoro analogs) may alter electronic properties and metabolic stability. For instance, 5-fluorouracil derivatives are prodrugs with anticancer activity .

- Ring Modifications: Replacement of the pyridinone ring with pyrrolidinone or benzimidazole (as in and ) shifts biological targets, often toward kinase or protease inhibition .

Pharmacological and Physicochemical Comparisons

Table 2: Pharmacological and Physical Properties

Key Observations:

- Melting Points: Pyridinone derivatives with aromatic substitutions (e.g., YL-0919) exhibit higher melting points (>190°C) due to strong π-π stacking, whereas aliphatic substitutions reduce crystallinity .

- Solubility: The dichlorobenzyl group increases LogP (~3.2) compared to aminophenyl analogs (LogP ~1.8), suggesting trade-offs between bioavailability and CNS penetration .

- Biological Selectivity: Dichlorobenzyl-pyridinones show broader antimicrobial activity, while piperidinyl or morpholino substitutions (e.g., Apixaban intermediates) favor cardiovascular or anticoagulant applications .

Q & A

Q. What are the optimized synthetic routes for 1-(2,4-dichlorobenzyl)-2(1H)-pyridinone, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction involving (chlorocarbonyl)phenyl ketene and Schiff bases under microwave or conventional heating . Key parameters include:

- Temperature : 100–150°C for 7–20 hours.

- Catalyst : Potassium phosphate or carbonate enhances reaction efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Yields : Reported yields range from 70–93% depending on substituents .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures is recommended.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and chlorinated benzyl groups (δ 4.5–5.5 ppm for CH₂Cl₂) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

- Purity Assessment :

- HPLC-MS : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.

- Thermal Analysis (TGA/DTA) : Evaluate decomposition temperatures (typically >200°C) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Test inhibition of HIV-1 reverse transcriptase or kinases via fluorescence-based assays .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and biological activity of 2(1H)-pyridinone derivatives?

- Methodological Answer :

- Tautomeric Equilibrium : 2(1H)-pyridinone exists in equilibrium between keto (pyridinone) and enol (hydroxypyridine) forms. The keto form dominates in nonpolar matrices (3:1 ratio in argon) .

- Analytical Strategies :

- Matrix Isolation IR : Resolve tautomeric bands at 1680 cm⁻¹ (C=O, keto) vs. 3200–3400 cm⁻¹ (O-H, enol).

- DFT Calculations : Predict stability using B3LYP/6-311++G(d,p) basis sets to correlate with experimental spectra .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) validated?

- Methodological Answer :

- Key Modifications :

| Position | Modification | Effect on Activity |

|---|---|---|

| 3,5-Positions | Chlorine substituents | ↑ Antimicrobial potency via hydrophobic interactions |

| Pyridinone core | Fusion with benzimidazole | ↑ Anticancer activity by DNA intercalation |

- Validation :

- Molecular Docking : Simulate binding to HIV-1 RT (PDB: 1DLO) to assess steric/electronic complementarity .

- QSAR Models : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., Cl) with logP and IC₅₀ values .

Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?

- Methodological Answer :

- Standardization :

- Cell Line Authentication : Use STR profiling to avoid cross-contamination.

- Assay Conditions : Control pH (7.4), serum concentration (10% FBS), and incubation time (48–72 hours) .

- Data Reprodubility :

- Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).

- Structural Confirmation : Re-analyze disputed compounds via XRD or NOESY to rule out isomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.